Cas no 834885-03-9 (Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate)
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate Chemical and Physical Properties
Names and Identifiers
-
- METHYL 4-(4-ISOBUTYLPHENYL)-2,4-DIOXOBUTANOATE
- Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate
-
- Inchi: 1S/C15H18O4/c1-10(2)8-11-4-6-12(7-5-11)13(16)9-14(17)15(18)19-3/h4-7,10H,8-9H2,1-3H3
- InChI Key: BZVTZJCWXRNGHV-UHFFFAOYSA-N
- SMILES: O=C(CC(C(=O)OC)=O)C1C=CC(=CC=1)CC(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 338
- Topological Polar Surface Area: 60.4
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M678353-10mg |
Methyl 4-(4-Isobutylphenyl)-2,4-dioxobutanoate |
834885-03-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M678353-50mg |
Methyl 4-(4-Isobutylphenyl)-2,4-dioxobutanoate |
834885-03-9 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | M678353-100mg |
Methyl 4-(4-Isobutylphenyl)-2,4-dioxobutanoate |
834885-03-9 | 100mg |
$ 230.00 | 2022-06-03 | ||
| 1PlusChem | 1P00G6QG-100mg |
METHYL 4-(4-ISOBUTYLPHENYL)-2,4-DIOXOBUTANOATE |
834885-03-9 | 90% | 100mg |
$120.00 | 2024-04-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1660037-100mg |
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate |
834885-03-9 | 98% | 100mg |
¥1128.00 | 2024-07-28 |
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate Related Literature
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
Additional information on Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate (CAS No. 834885-03-9): A Comprehensive Overview
Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate (CAS No. 834885-03-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, exhibits a range of properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents and synthetic intermediates.
The molecular formula of Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate is C14H18O4, reflecting its complex and highly functionalized nature. The presence of both an ester group and a phenyl ring with an isobutyl substituent contributes to its distinct chemical behavior and reactivity. These structural features are crucial in determining its potential applications in medicinal chemistry and industrial processes.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, with a particular focus on derivatives that incorporate dioxo and ester functionalities. Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate stands out as a promising molecule due to its ability to serve as a versatile building block in the synthesis of more complex structures. Its stability under various reaction conditions makes it an attractive choice for researchers exploring new synthetic pathways.
The compound's relevance in pharmaceutical research is underscored by its potential role as an intermediate in the synthesis of bioactive molecules. The dioxobutanoate moiety, in particular, is known for its ability to participate in condensation reactions, leading to the formation of polymers or other functionalized derivatives. This property is particularly valuable in the development of advanced materials and drug delivery systems.
Recent studies have highlighted the importance of phenyl-substituted compounds in medicinal chemistry. The introduction of an isobutyl group at the para position relative to the phenolic ring enhances the lipophilicity of Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate, making it more suitable for oral administration or topical application. This characteristic is crucial for optimizing bioavailability and therapeutic efficacy.
The compound's chemical stability also makes it a suitable candidate for long-term storage and transport, which is essential for both industrial-scale production and academic research settings. Its resistance to degradation under normal conditions ensures that researchers can rely on consistent quality throughout their experiments.
From a synthetic chemistry perspective, Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate offers a unique platform for exploring novel reaction mechanisms. The combination of an ester group and a dioxo functionality allows for diverse transformations, including nucleophilic additions, eliminations, and cyclizations. These reactions can be harnessed to create structurally diverse derivatives with tailored properties.
The pharmaceutical industry has shown particular interest in compounds that exhibit both metabolic stability and bioactivity. The structural features of Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate suggest its potential as a precursor for drugs targeting various biological pathways. For instance, its ability to undergo selective modifications could be exploited in the development of kinase inhibitors or other enzyme-targeting agents.
In addition to its pharmaceutical applications, this compound has potential uses in agrochemicals and material science. The phenyl ring with an isobutyl substituent can interact with biological targets in plants or microorganisms, making it a candidate for developing novel pesticides or herbicides. Furthermore, its structural rigidity and functional groups make it suitable for designing advanced polymers or coatings with specific properties.
The synthesis of Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation or palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. These methods highlight the compound's complexity and the sophistication required in its production.
Ongoing research continues to uncover new applications for this compound. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation by exploring its potential in drug discovery programs. The development of high-throughput screening methods has further accelerated the process of identifying new uses for molecules like Methyl 4-(4-isobutulphenyl)-2,4-dioxobutanoate.
The environmental impact of chemical compounds is also a critical consideration in modern research. Efforts are being made to develop synthetic routes that minimize waste and reduce energy consumption. The efficient synthesis of Methyl 4-(isobutulphenyl)-2,4-dioxobutanote aligns with these sustainability goals by leveraging green chemistry principles.
In conclusion, Methyl 4-(isopropen-1-ylethoxy)benzene (CAS No. 834885-03-9) represents a significant advancement in organic chemistry with broad applications across multiple industries. Its unique structural features and chemical properties make it a valuable asset for researchers seeking innovative solutions in pharmaceuticals, materials science, and beyond. As scientific understanding continues to evolve, this compound will undoubtedly play an increasingly important role in shaping future developments.
834885-03-9 (Methyl 4-(4-isobutylphenyl)-2,4-dioxobutanoate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)